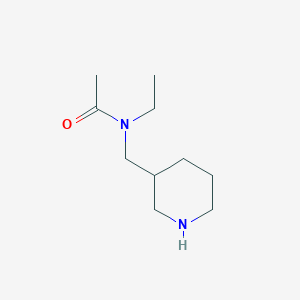

N-Ethyl-N-piperidin-3-ylmethyl-acetamide

Description

Significance of Piperidine-Containing Amides in Organic Synthesis

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govresearchgate.net It is a six-membered heterocycle containing a nitrogen atom, and its saturated, flexible nature allows it to adopt various conformations, making it an ideal building block for creating three-dimensional molecular architectures. acs.org When combined with an amide functional group, the resulting piperidine-containing amides exhibit a broad spectrum of biological activities. researchgate.net

Amides are exceptionally stable functional groups, and their presence can enhance the pharmacokinetic properties of a drug candidate, such as metabolic stability and bioavailability. The strategic placement of an amide group on a piperidine scaffold can lead to compounds with applications as:

CNS Modulators: The piperidine structure is found in numerous drugs targeting the central nervous system. researchgate.net

Anticancer Agents: Certain piperidine derivatives have shown promise in inhibiting cancer cell proliferation. taylorandfrancis.com

Analgesics: The piperidine core is a key feature in several potent pain-relieving medications. nih.gov

The synthesis of highly functionalized piperidines is an active area of research, with chemists continuously developing novel methods to introduce diverse substituents onto the piperidine ring in a controlled and efficient manner. researchgate.netnih.gov

Overview of N-Ethyl-N-piperidin-3-ylmethyl-acetamide's Chemical Context

To understand the potential of this compound, it is essential to dissect its structure into its key components: the piperidine ring, the N-ethyl group, and the N-methyl-acetamide group.

| Component | Chemical Significance |

| Piperidine Ring | A saturated six-membered nitrogen-containing heterocycle. Its non-planar chair conformation provides a 3D scaffold. The nitrogen atom can act as a hydrogen bond acceptor and a base. acs.org |

| N-Ethyl Group | A small alkyl group attached to the piperidine nitrogen. This substitution can influence the compound's basicity, lipophilicity, and steric profile, potentially affecting its binding to biological targets. |

| N-methyl-acetamide Group | An amide functional group attached to the piperidine ring via a methylene (B1212753) linker. The amide group is a key pharmacophore in many drugs, contributing to binding interactions through hydrogen bonding. The methylene spacer provides flexibility. |

The combination of these fragments in this compound results in a molecule with a unique set of physicochemical properties. The presence of both a basic nitrogen in the piperidine ring and a polar amide group suggests a balance of hydrophilic and lipophilic character, which is often desirable in drug design.

Historical Development of Related Chemical Scaffolds

The journey to understanding the importance of molecules like this compound is built upon decades of research into its constituent scaffolds.

The piperidine ring was first discovered in 1850. taylorandfrancis.com Its presence in numerous natural products, such as alkaloids, spurred early interest in its chemical and biological properties. researchgate.net The development of synthetic methods to create substituted piperidines began in the early 20th century and has since evolved into a sophisticated field of organic chemistry. nih.gov Key milestones include the development of catalytic hydrogenation of pyridines and various cyclization strategies to construct the piperidine ring. nih.gov

The acetamide (B32628) functional group is one of the most fundamental in organic chemistry. chemicalbook.com Its role in biological systems, particularly in the structure of peptides and proteins, has been recognized since the early days of biochemistry. The synthesis of amides is a well-established transformation, with numerous reagents and conditions available to chemists. chemicalbook.com

The combination of these two scaffolds into piperidine-containing amides has led to the discovery of numerous blockbuster drugs, highlighting the power of this structural motif in medicinal chemistry. researchgate.net

Current Research Landscape and Emerging Opportunities

While direct research on this compound is not extensively documented, the current research landscape for related piperidine derivatives offers a glimpse into its potential.

Current Research Focus:

Asymmetric Synthesis: A major focus is on the development of stereoselective methods to synthesize chiral piperidine derivatives, as the stereochemistry of a molecule can dramatically impact its biological activity. researchgate.net

Novel Functionalization: Researchers are exploring new ways to functionalize the piperidine ring at various positions to create novel chemical entities with unique properties. researchgate.netnih.gov

Multicomponent Reactions: The use of multicomponent reactions to rapidly assemble complex piperidine-containing molecules from simple starting materials is a growing trend. researchgate.net

Emerging Opportunities for this compound:

Based on the known activities of related compounds, this compound could be a valuable lead structure in several areas:

Neuroscience: Given the prevalence of piperidine scaffolds in CNS drugs, this compound could be explored for its potential to modulate neurotransmitter receptors or transporters. researchgate.net

Oncology: The combination of a piperidine ring and an amide group is found in some anticancer agents. Investigating the antiproliferative activity of this compound against various cancer cell lines could be a fruitful avenue of research. taylorandfrancis.com

Infectious Diseases: Piperidine derivatives have also shown promise as antibacterial and antiviral agents. researchgate.net

The modular nature of this compound's synthesis would allow for the creation of a library of related compounds, where the ethyl group, the acetamide, and the substitution pattern on the piperidine ring could be varied. This would enable a systematic exploration of the structure-activity relationships and the identification of optimized derivatives with enhanced potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(piperidin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(9(2)13)8-10-5-4-6-11-7-10/h10-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTDVSKGMXISOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCNC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Chromatographic Characterization of N Ethyl N Piperidin 3 Ylmethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of N-Ethyl-N-piperidin-3-ylmethyl-acetamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (the area under the signal), and their multiplicity (splitting pattern) would provide crucial information about the electronic environment, the number of protons, and the neighboring protons, respectively. For instance, one would anticipate signals corresponding to the ethyl group (a triplet and a quartet), the acetamide (B32628) methyl group (a singlet), and the various protons of the piperidine (B6355638) ring and the methylene (B1212753) bridge. Due to the complexity of the piperidine ring protons, which may exist in different conformations, these signals could be complex and overlapping.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in this compound. Key expected signals would include those for the carbonyl carbon of the acetamide group (typically in the 170 ppm region), the carbons of the piperidine ring, the ethyl group, the acetamide methyl, and the methylene bridge. The precise chemical shifts would be indicative of the carbon's hybridization and its electronic environment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate directly bonded proton and carbon atoms. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the molecular skeleton. For a molecule with several nitrogen atoms and complex aliphatic regions like this compound, these techniques are essential for a definitive structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, a key feature in the IR spectrum would be a strong absorption band around 1650 cm⁻¹, characteristic of the C=O (amide) stretching vibration. Other expected bands would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the structure. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the acetyl group or fragmentation of the piperidine ring, which would aid in confirming the structure.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) would provide a highly accurate measurement of the molecular weight of this compound. This precise mass can be used to determine the elemental composition of the molecule, which is a critical step in confirming its identity.

Without experimental data from the scientific literature, the following tables for the spectroscopic and chromatographic characterization of this compound cannot be populated with observed values. The information provided is based on general principles of spectroscopic analysis for a molecule of this expected structure.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Acetamide CH₃ | ~2.0 | Singlet (s) |

| Ethyl CH₂ | ~3.3 | Quartet (q) |

| Ethyl CH₃ | ~1.1 | Triplet (t) |

| Piperidine CH₂ (adjacent to N) | ~2.5 - 3.0 | Multiplet (m) |

| Piperidine CH₂ | ~1.2 - 1.8 | Multiplet (m) |

| Piperidine CH | ~1.8 - 2.2 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~170 |

| Acetamide CH₃ | ~21 |

| Ethyl CH₂ | ~45 |

| Ethyl CH₃ | ~13 |

| Piperidine C (various) | ~25 - 60 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide) Stretch | ~1650 | Strong |

| C-H (Alkyl) Stretch | ~2850 - 3000 | Medium-Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O |

| Molecular Weight | 184.28 g/mol |

| Predicted m/z of Molecular Ion [M]⁺ | 184 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (commonly 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M•+). researchgate.net This ion, along with fragments resulting from its decomposition, are separated by their mass-to-charge ratio (m/z) and detected.

For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight (184.28 g/mol ). The fragmentation of this compound is predicted to follow pathways characteristic of amides and piperidine derivatives. nih.gov Key fragmentation processes would likely include:

Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage, which could lead to the formation of a stable acylium ion (CH₃CO⁺) at m/z 43.

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage. A common fragmentation is the loss of the N-ethyl acetamide methyl side chain, leading to a fragment corresponding to the piperidine ring itself.

McLafferty Rearrangement: While less direct, rearrangement reactions could occur, though they are more common in compounds with longer alkyl chains.

Cleavage at the Tertiary Nitrogen: The bonds around the tertiary nitrogen atom are also prone to cleavage, leading to the loss of an ethyl group ([M-29]⁺) or other substituents.

A study of the fragmentation of N-monosubstituted 2-phenylacetamides revealed that cleavage of the bond alpha to the carbonyl function is a typical fragmentation pathway for N-alkyl substituted acetamides. nih.gov While the phenyl group in that study influences fragmentation, the underlying principles of amide fragmentation are applicable.

Table 1: Predicted Major Fragments in the EI-MS of this compound

| Fragment Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]•+ | 184 | Ionization of the parent molecule. |

| Loss of Ethyl Group [M-C₂H₅]⁺ | 155 | Cleavage of the N-ethyl bond. |

| Piperidinemethyl ion [C₅H₁₀NCH₂]⁺ | 98 | Cleavage of the bond between the methylene bridge and the acetamide nitrogen. |

| Acylium Ion [CH₃CO]⁺ | 43 | Alpha-cleavage at the carbonyl group. |

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the application of this technique would provide unambiguous structural information. For instance, in a study of a different complex molecule containing a piperidine ring, X-ray diffraction confirmed the ring adopted a stable chair conformation. mdpi.com Similarly, analysis of another acetamide derivative revealed how intermolecular forces, such as N—H⋯O hydrogen bonds, dictate the packing of molecules in the crystal lattice. researchgate.net

For this compound, X-ray analysis would be expected to reveal:

The precise bond lengths and angles of the entire molecule.

The conformation of the piperidine ring, which is anticipated to be a chair form.

The spatial orientation of the N-ethyl-acetamide group relative to the piperidine ring.

The arrangement of molecules in the crystal, including any intermolecular hydrogen bonds formed by the amide group.

Table 2: Expected Crystallographic Data from a Hypothetical Analysis

| Parameter | Expected Value/Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal. |

| Piperidine Conformation | Chair | Confirms the lowest energy conformation of the saturated ring. mdpi.com |

| C=O Bond Length | ~1.23 Å | Typical length for a carbonyl double bond in an amide. researchgate.net |

| C-N (Amide) Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to resonance. researchgate.net |

| Intermolecular Interactions | Hydrogen bonding (N-H···O) | Identifies key forces governing the solid-state structure. researchgate.net |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient separation technique used for the analysis and purification of chemical compounds. In reverse-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A specific HPLC method for this compound is not published, but a suitable method can be designed based on its structure and methods for similar compounds, such as N-Ethyl-N-phenylacetamide. sielc.com A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes for basic compounds like piperidines. sielc.com This method would be effective in separating the target compound from starting materials, byproducts, or degradation products, allowing for accurate purity determination by measuring the relative peak areas.

Table 3: Proposed HPLC Conditions for Purity Analysis

| Parameter | Condition | Rationale |

| Column | C18, 5 µm particle size | Standard reverse-phase column suitable for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | A common mobile phase for RP-HPLC; formic acid improves peak shape and is MS-compatible. sielc.com |

| Elution | Gradient (e.g., 10% to 90% Acetonitrile) | Ensures elution of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Detection | UV at ~210 nm | The amide bond provides UV absorbance at low wavelengths. |

| Purity Calculation | Area % of the main peak | A standard method for assessing purity from an HPLC chromatogram. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds, and assess purity. It operates on the same principle of differential partitioning as column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), which is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and compounds separate based on their affinity for the stationary versus the mobile phase.

For this compound, a polar compound due to the amide and amine functionalities, a silica gel plate would serve as the stationary phase. A mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and methanol, would likely provide good separation. nih.gov The position of the compound is visualized (e.g., under UV light or with a staining agent like iodine) and its retardation factor (Rf) is calculated. A pure sample should ideally result in a single spot.

Table 4: Proposed TLC System for this compound

| Parameter | Description | Purpose |

| Stationary Phase | Silica Gel 60 F₂₅₄ | A standard polar stationary phase. The F₂₅₄ indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | Ethyl Acetate / Methanol / Ammonia (B1221849) (e.g., 85:10:1) | A solvent system that can be optimized to achieve an ideal Rf value (typically 0.3-0.5). The ammonia helps to reduce tailing of the basic piperidine compound. nih.gov |

| Visualization | UV light (254 nm) and/or Iodine vapor | Methods to locate the spot(s) on the plate. |

| Measurement | Retardation Factor (Rf) = (Distance traveled by spot) / (Distance traveled by solvent front) | A characteristic value for a compound in a given TLC system. |

Computational and Theoretical Investigations of N Ethyl N Piperidin 3 Ylmethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic characteristics of N-Ethyl-N-piperidin-3-ylmethyl-acetamide. These calculations offer a detailed view of the molecule's electronic structure, orbital energies, and charge distribution.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of molecular systems. For this compound, DFT calculations, often using functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and compute various electronic properties. dergipark.org.tr These studies reveal critical information about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state.

The electronic structure analysis via DFT also includes the calculation of total energy, dipole moment, and polarizability, which are fundamental to understanding the molecule's behavior in an electric field and its intermolecular interaction potential. The computed vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to validate the calculated structure. researchgate.net

Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative) This table presents hypothetical data to illustrate the typical output of DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C=O (Amide) | 1.24 |

| C-N (Amide) | 1.36 | |

| N-C (Piperidine) | 1.47 | |

| C-C (Ethyl) | 1.54 | |

| **Bond Angles (°) ** | O=C-N | 122.5 |

| C-N-C (Amide) | 119.8 | |

| C-N-C (Piperidine) | 112.0 | |

| Dihedral Angles (°) | C-C-N-C (Ethyl-Amide) | 178.5 |

| C-N-C-C (Piperidine Ring) | -55.8 (Chair) |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the piperidine (B6355638) nitrogen and the amide oxygen, which act as the primary electron-donating sites. Conversely, the LUMO is likely to be distributed over the carbonyl carbon of the acetamide (B32628) group, which is the main electron-accepting site. This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asia

Table 2: Illustrative Frontier Orbital Energies for this compound This table contains hypothetical data for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 | Energy difference, indicating high stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. For this compound, the MEP map would highlight:

Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the carbonyl oxygen of the acetamide group and, to a lesser extent, the nitrogen atom of the piperidine ring. researchgate.net

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms attached to the ethyl group and the piperidine ring. researchgate.net

The MEP analysis provides a comprehensive picture of the molecule's reactivity, complementing the insights gained from HOMO-LUMO analysis. rsc.org

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the bonding and electronic structure within a molecule by describing the delocalization of electron density. nih.gov For this compound, NBO analysis can quantify hyperconjugative interactions, which contribute to the molecule's stability. dergipark.org.tr

Key interactions that would be investigated include:

Delocalization of the lone pair electrons from the piperidine nitrogen into adjacent anti-bonding orbitals.

Interactions between the lone pairs of the amide oxygen and the π* orbital of the carbonyl group.

Hyperconjugative effects involving the C-H bonds of the ethyl and piperidine methylene (B1212753) groups.

Table 3: Representative NBO Analysis Data for Key Interactions in this compound (Illustrative) This table presents hypothetical data to illustrate typical NBO results.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (N, piperidine) | σ* (C-C, ring) | ~ 2.5 |

| LP (O, amide) | π* (C=N) | ~ 30.0 |

| σ (C-H, ethyl) | σ* (N-C, amide) | ~ 1.8 |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine ring and the rotatable bonds in the side chain of this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net

The piperidine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is typically the most stable. osti.gov The substituents on the piperidine ring can be in either axial or equatorial positions, leading to different stereoisomers with varying stabilities. In the case of this compound, the bulky N-ethyl-acetamide group at the 3-position would likely favor an equatorial orientation to minimize steric hindrance.

Furthermore, rotation around the C-N bond of the amide group and the C-C bonds of the ethyl group introduces additional conformational possibilities. researchgate.net Computational methods can be used to scan the potential energy surface by systematically rotating these bonds, allowing for the identification of local and global energy minima, which correspond to the most stable conformers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

MD simulations can reveal:

The stability of different conformers at various temperatures.

The transitions between different conformational states and the energy barriers for these transitions.

The flexibility of different parts of the molecule.

The nature of intramolecular hydrogen bonding, if present.

By simulating the molecule in a solvent, such as water, MD can also provide insights into its behavior in a more biologically relevant environment, including its solvation properties and interactions with solvent molecules.

Solvent Effects on Molecular Structure and Reactivity

The chemical behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and predict these solvent effects on the molecular structure and reactivity of this compound. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the molecule in the presence of different solvents. researchgate.net

These models can range from implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation. By performing geometry optimizations in various simulated solvent environments (e.g., water, ethanol, chloroform), changes in bond lengths, bond angles, and dihedral angles of this compound can be quantified. These structural changes can, in turn, affect the molecule's reactivity.

For instance, the polarity of the solvent can influence the stability of different conformers of the piperidine ring and the orientation of the N-ethyl-acetamide side chain. In polar solvents, conformers with larger dipole moments may be stabilized. Furthermore, solvent interactions can affect the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its reactivity profile. For example, the energy gap between the HOMO and LUMO can be modulated by the solvent, which has implications for the molecule's kinetic stability and its propensity to participate in chemical reactions. nih.gov

Table 1: Calculated Structural Parameters of this compound in Different Solvents (Illustrative Data)

| Solvent | Dielectric Constant | C=O Bond Length (Å) | C-N (Amide) Bond Length (Å) | Dipole Moment (Debye) |

| Gas Phase | 1 | 1.230 | 1.365 | 2.5 |

| Chloroform | 4.81 | 1.235 | 1.362 | 3.8 |

| Ethanol | 24.55 | 1.240 | 1.359 | 5.2 |

| Water | 78.39 | 1.245 | 1.356 | 6.1 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar amide-containing molecules in different solvent environments.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. NCI analysis is a computational technique that helps in the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, NCI analysis can reveal intramolecular hydrogen bonds, for example, between the amide proton and the piperidine nitrogen or the carbonyl oxygen. It can also highlight steric repulsions that may influence the preferred conformation of the molecule. The analysis is typically based on the electron density and its derivatives, calculated using DFT. The results are often visualized as surfaces or plots, where different colors represent different types of interactions.

Understanding the non-covalent interactions within this compound is essential for predicting its crystal packing, as well as its interaction with biological macromolecules if it were to be considered for pharmaceutical applications. nih.gov

Table 2: Predicted Intramolecular Non-Covalent Interactions in this compound (Illustrative)

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H (amide) | N (piperidine) | 2.1 | -3.5 |

| van der Waals | C-H (ethyl) | C-H (piperidine) | 3.5 | -0.8 |

| Steric Repulsion | O (carbonyl) | H (piperidine) | 2.5 | +0.5 |

Note: This table presents hypothetical data to illustrate the types of non-covalent interactions that could be identified and quantified through NCI analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra or even serve as a predictive tool. For this compound, theoretical calculations can provide valuable insights into its expected infrared (IR) and nuclear magnetic resonance (NMR) spectra. google.com

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. acs.org These calculations can predict the positions of characteristic IR absorption bands, such as the C=O stretching of the amide group (Amide I band), the N-H bending and C-N stretching (Amide II and III bands), and the C-H stretching and bending vibrations of the ethyl and piperidine moieties. acs.orgnih.gov By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed bands can be made. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei in this compound can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. nih.gov These calculations can help in the assignment of complex NMR spectra, especially for molecules with many similar chemical environments, such as the various protons and carbons in the piperidine ring. Computational prediction of NMR parameters is a powerful tool for structural elucidation. nih.govresearchgate.net

Table 3: Computationally Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Functional Group / Atom | Predicted Value |

| IR Frequency (cm⁻¹) | C=O Stretch (Amide I) | 1650 |

| IR Frequency (cm⁻¹) | N-H Bend (Amide II) | 1550 |

| ¹H NMR Chemical Shift (ppm) | N-H (amide) | 7.8 |

| ¹³C NMR Chemical Shift (ppm) | C=O (amide) | 172.5 |

| ¹³C NMR Chemical Shift (ppm) | CH₂ (ethyl) | 45.3 |

Note: The values in this table are illustrative and represent typical ranges for the specified functional groups and atoms as would be predicted by computational models.

Chemical Reactivity and Mechanistic Pathways of N Ethyl N Piperidin 3 Ylmethyl Acetamide

General Reaction Profile and Stability

N-Ethyl-N-piperidin-3-ylmethyl-acetamide possesses considerable stability under standard conditions, a characteristic feature of tertiary amides. chemistrysteps.compressbooks.pub The stability of the amide bond arises from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. chemistrysteps.comnih.gov This delocalization imparts a partial double bond character to the C-N bond, increasing its strength and making the carbonyl carbon less electrophilic. chemistrysteps.com Consequently, amides are the least reactive among common carboxylic acid derivatives. chemistrysteps.comlibretexts.org

Acetamide (B32628) Moiety Reactivity

The reactivity of the acetamide portion of the molecule centers on the electrophilic nature of the carbonyl carbon, although this is attenuated by resonance.

Hydrolysis Pathways

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction but requires forcing conditions. pressbooks.pubgoogle.com This process can be catalyzed by either acid or base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic. A molecule of water can then act as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine portion, which is protonated under the acidic conditions to form an ammonium (B1175870) salt, driving the equilibrium towards the products. pressbooks.publibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) and heat, the hydroxide ion directly attacks the amide carbonyl carbon in a nucleophilic acyl substitution. pressbooks.pubchemguide.co.uk This process is generally more difficult than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. pressbooks.pub The reaction proceeds to form a carboxylate salt and the free amine. libretexts.org Tertiary amides, such as the one in the title compound, are known to be particularly resistant to hydrolysis, often requiring more vigorous conditions than primary or secondary amides. arkat-usa.org

| Hydrolysis Condition | Key Reagent | Products | General Conditions |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) + Water | Carboxylic Acid + Ammonium Salt | High Temperature, Prolonged Heating |

| Basic | Strong Base (e.g., NaOH) + Water | Carboxylate Salt + Amine | High Temperature, Prolonged Heating |

Amide Bond Transformations

Beyond hydrolysis, the amide bond can undergo various transformations, although these often require activation.

Activation with Dehydrating Agents: Reagents like triflic anhydride (B1165640) (Tf₂O) can activate tertiary amides by converting the carbonyl oxygen into a better leaving group. This generates a highly reactive keteniminium ion intermediate. nih.gov This intermediate is susceptible to attack by a wide range of nucleophiles, enabling the synthesis of other functional groups.

Metal-Mediated Cleavage: Certain transition metal complexes can coordinate to the amide oxygen, activating the bond towards cleavage. rsc.orgnih.gov For instance, iron(III) and copper(II) complexes have been shown to facilitate amide bond scission. rsc.orgacs.org Gold(III) has also been used to induce selective amide bond cleavage under mild aqueous conditions. nih.gov

Reduction: The amide group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In this reaction, the carbonyl group is completely removed and replaced by a methylene (B1212753) (CH₂) group. libretexts.org

Piperidine (B6355638) Ring Reactivity

The reactivity of the piperidine ring is dominated by the lone pair of electrons on the tertiary nitrogen atom.

Stereochemical Considerations in Ring Transformations

The piperidine ring typically adopts a chair conformation to minimize steric strain. youtube.comresearchgate.net For N-substituted piperidines, there is an equilibrium between two chair conformers, one with the substituent in an axial position and one with it in an equatorial position. rsc.org

Nitrogen Inversion: The nitrogen atom in a piperidine ring can undergo rapid inversion, where the lone pair and the N-substituent switch their axial/equatorial positions. youtube.comacs.org The energy barrier for this inversion is substantially lower than that for the ring inversion of cyclohexane. youtube.com

Conformational Preferences: The position of the N-substituent (in this case, the ethyl group) and the 3-ylmethyl-acetamide group influences the conformational equilibrium of the ring. For N-methylpiperidine, the equatorial conformation is strongly preferred. youtube.com The bulky N-ethyl-N-acetamide-methyl group at the 3-position would also be expected to preferentially occupy an equatorial position to minimize steric interactions with the rest of the ring.

Influence on Reactivity: The stereochemistry of the piperidine ring can influence its reactivity. Reactions at the ring carbons or the nitrogen atom can be affected by the accessibility of the reaction site, which is determined by the ring's conformation. For instance, the approach of a bulky reagent to the nitrogen lone pair could be more favorable in one conformer than another. acs.org Furthermore, protonation of the nitrogen can alter the conformational preferences of other polar substituents on the ring due to changes in electrostatic interactions. nih.gov

Substituent Effects on Reaction Mechanisms

The introduction of substituents on either the piperidine ring or the N-acetamide group can significantly influence the reaction mechanisms of this compound. These effects are primarily electronic or steric in nature.

The electronic nature of substituents can alter the electron density at the reactive centers of the molecule, thereby affecting reaction rates and pathways.

Substituents on the Piperidine Ring: Electron-donating groups (EDGs) at positions C2, C4, C5, or C6 of the piperidine ring would increase the electron density on the ring nitrogen. This enhanced nucleophilicity would accelerate reactions involving nucleophilic attack by the piperidine nitrogen, such as alkylation or acylation. Conversely, electron-withdrawing groups (EWGs) would decrease the basicity and nucleophilicity of the nitrogen, retarding such reactions. For instance, in reactions analogous to the piperidinolysis of isatin (B1672199) derivatives, electron-donating substituents have been shown to increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov

Substituents on the Acetamide Moiety: The nature of the group attached to the carbonyl carbon of the acetamide can influence the susceptibility of the amide bond to hydrolysis. Electron-withdrawing substituents would render the carbonyl carbon more electrophilic and thus more prone to nucleophilic attack, facilitating hydrolysis. Conversely, electron-donating groups would decrease the electrophilicity of the carbonyl carbon, making hydrolysis more difficult.

The following table summarizes the predicted electronic effects of various substituents on the key reactive sites of this compound.

| Substituent Position | Substituent Type | Effect on Piperidine Nitrogen Nucleophilicity | Effect on Amide Carbonyl Electrophilicity |

| Piperidine Ring (C2, C4, C5, C6) | Electron-Donating (e.g., -CH₃, -OCH₃) | Increase | Negligible |

| Piperidine Ring (C2, C4, C5, C6) | Electron-Withdrawing (e.g., -Cl, -NO₂) | Decrease | Negligible |

| Acetyl Group (α-carbon) | Electron-Donating (e.g., -CH₃) | Negligible | Decrease |

| Acetyl Group (α-carbon) | Electron-Withdrawing (e.g., -Cl) | Negligible | Increase |

Steric hindrance plays a crucial role in the reactivity of this compound, particularly for reactions involving the piperidine nitrogen and the amide carbonyl group.

Piperidine Nitrogen: Bulky substituents near the piperidine nitrogen (e.g., at C2 or C6) would sterically hinder its approach to electrophiles, slowing down reactions such as N-alkylation. This is a common observation in the chemistry of piperidine derivatives.

Amide Carbonyl: Large substituents on the N-ethyl or the piperidin-3-ylmethyl group can impede the access of nucleophiles to the amide carbonyl carbon. This steric shielding would decrease the rate of hydrolysis. Studies on the hydrolysis of N-alkylmaleimides have shown that the rate of hydrolysis decreases as the size of the N-alkyl group increases, which is attributed to steric hindrance. rsc.org

The table below illustrates the expected impact of steric hindrance from substituents on the reactivity of the molecule.

| Substituent Position | Substituent Size | Effect on Piperidine Nitrogen Reactivity | Effect on Amide Hydrolysis Rate |

| Piperidine Ring (C2, C6) | Bulky (e.g., -C(CH₃)₃) | Significant Decrease | Minimal |

| N-Ethyl Group | Larger Alkyl Chain | Minimal | Decrease |

| Piperidin-3-ylmethyl Group | Additional Substitution | Minimal | Decrease |

Proposed Mechanistic Schemes for Key Chemical Transformations

Based on the general reactivity of tertiary amines and amides, several key chemical transformations can be proposed for this compound.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. The collapse of this intermediate, facilitated by proton transfers, leads to the cleavage of the C-N bond, yielding N-ethyl-piperidin-3-ylmethanamine and acetic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide ion, the reaction proceeds via nucleophilic attack of the hydroxide ion on the amide carbonyl carbon. This also forms a tetrahedral intermediate. The departure of the N-ethyl-piperidin-3-ylmethylamino group as an anion (or its protonated form after workup) results in the formation of an acetate (B1210297) salt and N-ethyl-piperidin-3-ylmethanamine. The alkaline hydrolysis of amides is a well-established reaction, though tertiary amides can be more resistant to hydrolysis than primary or secondary amides under certain conditions. researchgate.net

The ethyl group or the piperidin-3-ylmethyl group attached to the amide nitrogen could potentially be removed through N-dealkylation reactions. However, the C(acyl)-N bond is generally strong. More likely is the N-dealkylation at the piperidine nitrogen if it were, for instance, N-alkylated. For many piperidine-containing drugs, metabolic N-dealkylation is a major transformation pathway, often catalyzed by cytochrome P450 enzymes. acs.orgnih.gov Chemically, this can be achieved using various reagents. For example, the von Braun reaction using cyanogen (B1215507) bromide (BrCN) can cleave the N-alkyl group from a tertiary amine. mdpi.com

The tertiary nitrogen atom of the piperidine ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the formation of the corresponding N-oxide. N-oxidation is a common metabolic pathway for drugs containing tertiary amine functionalities. nih.gov

Advanced Chemical Applications of N Ethyl N Piperidin 3 Ylmethyl Acetamide and Its Analogues

Role as a Chemical Building Block in Complex Molecule Synthesis

The piperidine (B6355638) framework is one of the most vital synthetic building blocks for constructing more complex molecules, particularly in the pharmaceutical industry. nih.govresearchgate.net Compounds like N-Ethyl-N-piperidin-3-ylmethyl-acetamide serve as valuable intermediates, providing a pre-formed, functionalized heterocyclic core. The synthesis of such derivatives often begins with the formation of the piperidine ring itself, which can be achieved through various methods, including the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov For instance, cis-disubstituted piperidines can be synthesized via pyridine hydrogenation and subsequently converted to their trans-diastereoisomers through methods involving conformational control. rsc.org

The construction of the N-acyl and N-alkyl groups, such as those in the title compound, involves standard synthetic transformations. The acetamide (B32628) moiety can be introduced by reacting a precursor like (piperidin-3-yl)methanamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. evitachem.com Subsequent N-alkylation, in this case with an ethyl group, can be accomplished through reactions like reductive amination or by using an ethyl halide. The functionalization of the piperidine nitrogen is a key step in modifying the properties of the final molecule. acs.org

Modern synthetic strategies offer sophisticated ways to create substituted piperidines. Gold-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines by difunctionalizing a double bond while forming the N-heterocycle. nih.govmdpi.com Another advanced approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an iminium ion intermediate to yield the piperidine ring. mdpi.com These methods highlight the versatility of synthetic approaches to create complex piperidine-based structures that can be used as building blocks for larger molecular targets.

Scaffold for Novel Chemical Entity Design

The piperidine ring is a highly successful scaffold in the design of novel chemical entities, with piperidine-based structures forming the core of more than 70 commercially available drugs. researchgate.netelsevier.com The introduction of a chiral piperidine scaffold into a molecule can be a strategic move to modulate physicochemical properties, improve pharmacokinetic profiles, enhance biological activity and selectivity, and reduce toxicity. thieme-connect.com

The structure of this compound contains key features for a medicinal chemistry scaffold: a basic nitrogen atom, a hydrogen-bond donor/acceptor amide group, and multiple points for diversification. Researchers leverage these features to build libraries of related compounds for screening. For example, a screening campaign of an in-house collection of piperidine and piperazine-based compounds led to the discovery of a potent agonist for the sigma receptor 1 (S1R), a target for neurological disorders. nih.gov

Furthermore, the piperidine ring has been identified as a critical structural element for designing ligands with dual activity. In one study, researchers investigating histamine (B1213489) H3 receptor (H3R) antagonists found that replacing a piperazine (B1678402) ring with a piperidine ring was crucial for achieving high affinity at the sigma-1 receptor, leading to potent dual H3/σ1 receptor antagonists. nih.gov This demonstrates how the piperidine scaffold can be fine-tuned to interact with multiple biological targets, a key strategy in developing treatments for complex diseases. The ability to modify the scaffold, for instance by altering the substitution pattern or ring conformation, allows chemists to explore chemical space and optimize ligand-target interactions. rsc.orgacs.org

Applications in Materials Science (e.g., Corrosion Inhibition Studies of Related Compounds)

Analogues of this compound have demonstrated significant potential in materials science, particularly as corrosion inhibitors for metals in acidic environments. researchgate.netbiointerfaceresearch.com The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosive reactions. researchgate.net This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen) with lone pair electrons and π-electrons in the molecular structure, which can interact with the vacant d-orbitals of metal atoms like iron. biointerfaceresearch.com

Studies have shown that piperidine and its derivatives can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency is dependent on the inhibitor's concentration, the temperature, and its molecular structure. biointerfaceresearch.com

For example, a study on N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) as a corrosion inhibitor for mild steel in 1 M HCl found that its inhibitory performance increased with concentration, reaching 91.9% efficiency at 500 ppm. biointerfaceresearch.com The adsorption of N-OPEP on the steel surface was found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. biointerfaceresearch.com Theoretical studies using density functional theory (DFT) support these experimental findings, correlating quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) with the inhibitor's performance. researchgate.net

| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Mechanism/Model | Reference |

|---|---|---|---|---|---|

| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) | Mild Steel | 1 M HCl | 91.9 | Langmuir Isotherm | biointerfaceresearch.com |

| cis-2,6-Diphenyl-4-tetrahydrothiopyrone | Copper | 0.1 M H₂SO₄ | 78 | Chemisorption | core.ac.uk |

| 4-methylpiperidine | Iron | 1 M HCl | Data not specified as percentage, but shown effective | Mixed-type inhibitor | researchgate.net |

| Piperine (B192125) | Mild Steel | HCl | High (Theoretical) | DFT Calculation | researchgate.net |

Catalytic Roles and Potential in Chemical Processes (e.g., Ionic Liquid Analogs in Isobutene Oligomerization)

Quaternized analogues of piperidine, known as piperidinium-based ionic liquids, are emerging as versatile compounds in catalysis. alfa-chemistry.comalfa-chemistry.com These salts, which are liquid at or near room temperature, can act as both solvents and catalysts, offering a greener alternative to conventional volatile organic solvents and corrosive acid catalysts. alfa-chemistry.comresearchgate.net

A prominent application is in the oligomerization of olefins, such as isobutene, to produce branched hydrocarbons that are valuable as gasoline additives. researchgate.netrsc.org Brønsted acidic ionic liquids, supported on materials like silica (B1680970) gel, have been used to effectively catalyze the oligomerization of isobutene. rsc.org These supported catalysts have the advantage of being easily separated from the reaction products and can be reused multiple times without a significant loss of activity or selectivity. rsc.org The specific product distribution (e.g., dimers vs. trimers) can be controlled by the choice of the ionic liquid's components and the reaction temperature. rsc.org

Beyond olefin oligomerization, piperidinium (B107235) ionic liquids serve as precursors for synthesizing novel metal catalysts. mdpi.comdocumentsdelivered.com For example, air-stable anionic platinum complexes have been synthesized from piperidinium chloride. mdpi.com These complexes proved to be highly active and reusable catalysts for hydrosilylation reactions, which are crucial for producing silicones. mdpi.comdocumentsdelivered.com The piperidinium cation's structure was found to influence the stability of the resulting catalyst, with six-membered piperidinium rings yielding more stable complexes than five-membered pyrrolidinium (B1226570) rings. mdpi.com Other catalytic applications include the desulfurization of fuels. alfa-chemistry.com

| Catalytic System | Reaction | Key Finding | Reference |

|---|---|---|---|

| Brønsted acidic ionic liquids on silica gel | Isobutene Oligomerization | Catalyst is reusable without loss of activity or selectivity. | rsc.org |

| [BMPip]₂[PtCl₆] (from piperidinium IL) | Hydrosilylation of 1-octene | High catalytic activity; reusable for at least 10 cycles without losing activity. | mdpi.comdocumentsdelivered.com |

| SO₃H-functionalized ionic liquids | Olefin Oligomerization | Acts as both catalyst and solvent, providing an efficient and reusable system. | researchgate.net |

| Piperidinium-based ionic liquids | Fuel Desulfurization | Can be used to catalytically oxidize and remove sulfur from fuel. | alfa-chemistry.com |

Development of Chemical Probes for Molecular Interaction Studies

The piperidine scaffold is instrumental in the development of sophisticated chemical probes designed to study and visualize molecular interactions in biological systems. These probes are often created by attaching a signaling moiety (e.g., a fluorophore or a radiolabel) to a piperidine-based ligand that has a high affinity and selectivity for a specific biological target. researchgate.netacs.org

A compelling example is the creation of radiotracers for medical imaging. Recently, a bispecific radiotracer, [99mTc]Tc-HFaPSMA, was developed for diagnosing prostate cancer. acs.org This complex molecule incorporates a piperidine-containing motif that targets the Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on prostate cancer cells. By combining this with a ligand for another target (Fibroblast Activation Protein, FAP) and a chelator for the radioisotope Technetium-99m, researchers created a probe that can overcome diagnostic limitations caused by tumor heterogeneity. acs.org Preclinical and preliminary human studies showed that this probe provides excellent targeting specificity and high-resolution images. acs.org

In a different context, piperazine-fused cyclic disulfides, which are structurally related to piperidines, have been engineered as bioreductive probes. acs.org These molecules are designed to fluoresce upon reduction by specific cellular components, such as thioredoxin proteins. This allows for the real-time monitoring of redox processes within living cells. The stereochemistry of the fused ring system (cis vs. trans) was found to dramatically alter the probe's reactivity and specificity, demonstrating the high degree of control that can be achieved in probe design by modifying the heterocyclic scaffold. acs.org

Synthesis and Structural Exploration of N Ethyl N Piperidin 3 Ylmethyl Acetamide Derivatives and Analogues

Systematic Modification of the N-Ethyl Moiety

The N-ethyl group of the parent compound serves as a key site for structural modification, influencing the molecule's steric and electronic properties. Alterations at this position typically involve either replacement of the ethyl group with other substituents or its complete removal through dealkylation.

Chemical or enzymatic N-dealkylation processes can remove the ethyl group, yielding the secondary amide, N-(piperidin-3-ylmethyl)acetamide. nih.gov Methods for N-dealkylation are varied and include reactions with chloroformates or the use of photoredox catalysis under mild conditions. nih.govacs.org Enzymatic methods, often employing cytochrome P-450, can also achieve N-dealkylation. nih.gov Studies on related tertiary amides show that the rate and pathway of dealkylation (i.e., removal of the ethyl group versus another N-substituent) are highly dependent on the nature of the alkyl groups. nih.govtandfonline.com For instance, in N-methyl-N-alkyl amides, the ratio of demethylation to dealkylation varies significantly with the structure of the second alkyl group. nih.gov

Conversely, the synthesis of analogues with different N-alkyl groups can be achieved by first preparing the secondary amine precursor, N-ethyl-piperidin-3-ylmethylamine (via reduction of the amide), followed by N-acylation and subsequent N-alkylation. More direct routes involving the N-alkylation of a secondary amide precursor are also established. researchgate.net These methods allow for the introduction of a wide range of alkyl and functionalized alkyl groups.

Table 1: Examples of Analogues from Modification of the N-Ethyl Moiety

| Modification Type | Resulting N-Substituent | General Structure | Synthetic Approach |

|---|---|---|---|

| De-ethylation | -H | N-(piperidin-3-ylmethyl)acetamide | Chemical or enzymatic N-dealkylation |

| Alkylation | -CH₃ (Methyl) | N-Methyl-N-piperidin-3-ylmethyl-acetamide | N-alkylation of secondary amide |

| Alkylation | -CH₂CH₂CH₃ (n-Propyl) | N-n-Propyl-N-piperidin-3-ylmethyl-acetamide | N-alkylation of secondary amide |

| Alkylation | -CH(CH₃)₂ (Isopropyl) | N-Isopropyl-N-piperidin-3-ylmethyl-acetamide | N-alkylation of secondary amide |

| Alkylation | -CH₂Ph (Benzyl) | N-Benzyl-N-piperidin-3-ylmethyl-acetamide | N-alkylation of secondary amide |

Derivatization at the Piperidine (B6355638) Ring

The piperidine ring offers multiple positions for structural diversification, including the ring nitrogen and the carbon atoms of the heterocyclic core.

Substitution at the Piperidine Nitrogen

The secondary amine within the piperidine ring is a prime target for functionalization, most commonly through N-alkylation. This reaction introduces a substituent at the 1-position of the piperidine ring, significantly altering the molecule's physical and chemical properties. The synthesis of these derivatives typically involves reacting N-Ethyl-N-piperidin-3-ylmethyl-acetamide with an appropriate alkyl halide or other electrophile in the presence of a base. nih.gov This straightforward approach allows for the creation of a diverse array of analogues.

Table 2: Examples of Derivatives from Substitution at the Piperidine Nitrogen

| Derivative Name | Substituent at N-1 | CAS Number |

|---|---|---|

| N-Ethyl-N-((1-(2-hydroxyethyl)piperidin-3-yl)methyl)acetamide | -CH₂CH₂OH | 1353965-70-4 |

| N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-ethyl-acetamide | -CH₂CH₂NH₂ | 1353978-26-3 |

| N-Ethyl-N-((1-methylpiperidin-3-yl)methyl)acetamide | -CH₃ | Not Available |

| N-Ethyl-N-((1-benzylpiperidin-3-yl)methyl)acetamide | -CH₂Ph | Not Available |

Modifications at Piperidine Ring Carbons

Introducing substituents onto the carbon framework of the piperidine ring is a more complex synthetic challenge that allows for fine-tuning of the molecule's three-dimensional shape. Synthetic strategies often begin with a substituted pyridine (B92270) precursor, which is then reduced to the corresponding piperidine. acs.org Modern methods, such as rhodium-catalyzed asymmetric reductive Heck reactions, allow for the enantioselective synthesis of 3-substituted piperidines from dihydropyridine (B1217469) intermediates. acs.org

Multi-component reactions, like the vinylogous Mannich reaction, provide a powerful strategy for assembling polysubstituted piperidines stereoselectively. rsc.orgrsc.org These methods can generate chiral dihydropyridinone intermediates that serve as versatile building blocks for a variety of piperidine alkaloids and their analogues. rsc.orgrsc.org Such strategies enable the introduction of alkyl, aryl, or other functional groups at positions C-2, C-4, C-5, and C-6 of the piperidine ring, often with excellent control over the resulting stereochemistry.

Table 3: Examples of Derivatives from Modification at Piperidine Ring Carbons

| Substitution Pattern | General Structure | Synthetic Strategy Highlight |

|---|---|---|

| 2-Methyl- | N-Ethyl-N-((2-methylpiperidin-3-yl)methyl)acetamide | Hydrogenation of substituted pyridines |

| 4-Methyl- | N-Ethyl-N-((4-methylpiperidin-3-yl)methyl)acetamide | Stereoselective nucleophilic addition to pyridone derivatives |

| 4-Phenyl- | N-Ethyl-N-((4-phenylpiperidin-3-yl)methyl)acetamide | Asymmetric carbometalation of dihydropyridines |

| 5-Methyl- | N-Ethyl-N-((5-methylpiperidin-3-yl)methyl)acetamide | Hydrogenation of substituted pyridines |

Alterations to the Acetamide (B32628) Group

The acetamide group is a robust functional group, but it can be transformed into a variety of other functionalities. Amide hydrolysis, under either acidic or basic conditions, cleaves the amide bond to yield N-ethyl-piperidin-3-ylmethylamine and acetic acid. openstax.orglibretexts.org This resulting secondary amine is a crucial intermediate that can be acylated with a wide range of acyl chlorides or anhydrides to generate a library of amide analogues with varying acyl chains (e.g., propionyl, benzoyl). libretexts.org

Alternatively, the amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). openstax.org This reaction converts the acetamide into a tertiary amine, N-ethyl-N-2-(piperidin-3-yl)ethylamine, fundamentally changing the nature of the functional group from neutral to basic. More specialized reactions can convert the amide into other functionalities, such as nitriles, through transition-metal-free reactions involving both C-C and C-N bond cleavage. chinesechemsoc.org

Table 4: Examples of Analogues from Alteration of the Acetamide Group

| Modification Type | Resulting Functional Group | Product Name | Key Reagent |

|---|---|---|---|

| Hydrolysis & Re-acylation | Propanamide | N-Ethyl-N-piperidin-3-ylmethyl-propanamide | 1. H₃O⁺/heat; 2. Propanoyl chloride |

| Hydrolysis & Re-acylation | Benzamide | N-Ethyl-N-piperidin-3-ylmethyl-benzamide | 1. NaOH/heat; 2. Benzoyl chloride |

| Reduction | Tertiary Amine | N-Ethyl-N-(2-(piperidin-3-yl)ethyl)amine | LiAlH₄ |

| Nitrogenation | Nitrile (on precursor) | (Leads to fragmentation/rearrangement) | Tf₂O, NaNO₂ |

Structure-Reactivity Relationships in Series of Analogues

The relationship between the structure of these analogues and their chemical reactivity is governed by established electronic and steric principles.

N-Alkyl and Acetyl Groups: Modifications to the N-ethyl and acetyl groups primarily influence the electronic nature and steric bulk around the amide nitrogen. In a study of piperine (B192125) and its synthetic amide analogues, alterations to the amide moiety were shown to significantly impact biological effects, highlighting the sensitivity of the molecule's activity to changes at this position. nih.govnih.gov The metabolic stability of the N-ethyl group is also a key factor; studies on related N-alkylamides show that susceptibility to enzymatic N-dealkylation is highly dependent on the alkyl group's structure (e.g., primary vs. branched). nih.gov

Piperidine Ring Substituents: The introduction of substituents on the piperidine ring can have profound effects on both reactivity and conformation. A study on the toxicity of various substituted piperidines found that both the type of substituent (ethyl- > methyl- > benzyl-) and its position on the ring (C2 > C3 > C4) dramatically altered activity. researchgate.net This suggests that steric hindrance and the conformational preferences imposed by the substituent play a crucial role in molecular interactions.

Isomeric and Stereoisomeric Variants (e.g., Enantiomers, Diastereomers)

Stereochemistry is a critical aspect of the chemistry of this compound and its derivatives.

Enantiomers: The parent compound is chiral due to the stereocenter at the C-3 position of the piperidine ring. It therefore exists as a pair of enantiomers, (R)-N-Ethyl-N-piperidin-3-ylmethyl-acetamide and (S)-N-Ethyl-N-piperidin-3-ylmethyl-acetamide. The synthesis and separation of enantiomerically pure 3-substituted piperidines are of significant interest, as different enantiomers often exhibit distinct biological activities. Chiral resolution or asymmetric synthesis is required to obtain the individual enantiomers. A common strategy involves N-alkylation of a racemic piperidine with a chiral auxiliary, separation of the resulting diastereomers, and subsequent removal of the auxiliary to yield the pure enantiomers. nih.gov This exact approach has been successfully applied to the synthesis of (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, which are close structural analogues. nih.gov

Diastereomers: When a second substituent is introduced onto the piperidine ring (e.g., at the C-2 or C-4 position), a second stereocenter is created. This gives rise to diastereomers, which have different spatial arrangements of their atoms and, consequently, different physical and chemical properties. These are often described using cis/trans notation, referring to the relative orientation of the substituents on the ring. The stereoselective synthesis of specific diastereomers is a key focus in modern organic chemistry, with methods like substrate-controlled hydrogenation of pyridines or catalyst-controlled Mannich reactions enabling the preferential formation of one diastereomer over another. acs.orgrsc.org

Comparison with Structurally Similar Compounds and Key Differences

The chemical properties and biological activity of piperidine derivatives can be significantly altered by subtle changes in their structure. In this section, we compare this compound with its close structural analogues to highlight these key differences. The analogues considered for comparison are: the N-methyl analogue (N-Methyl-N-piperidin-3-ylmethyl-acetamide), the N-de-ethylated analogue (N-(piperidin-3-ylmethyl)acetamide), and the positional isomer (N-Ethyl-N-piperidin-4-ylmethyl-acetamide).

The primary difference between this compound and N-Methyl-N-piperidin-3-ylmethyl-acetamide lies in the N-alkyl substituent on the acetamide nitrogen. This seemingly minor change from a methyl to an ethyl group can have notable effects on the compound's physicochemical properties and metabolic stability.

Key Differences:

Lipophilicity: The addition of a methylene group in the ethyl substituent increases the lipophilicity of the molecule. This can be quantitatively expressed by the calculated octanol-water partition coefficient (logP), which is generally higher for the N-ethyl analogue. Increased lipophilicity can influence a compound's solubility, membrane permeability, and plasma protein binding. nih.gov

Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can affect the molecule's conformational preferences and its ability to interact with biological targets. nih.gov For instance, the rotation around the C-N amide bond might be more restricted in the N-ethyl analogue.

Metabolic Stability: Both N-ethyl and N-methyl groups are susceptible to metabolic N-dealkylation by cytochrome P450 enzymes. nih.govnih.gov However, the rate of dealkylation can differ. Typically, N-demethylation is faster than N-deethylation. This would suggest that this compound might have a longer metabolic half-life compared to its N-methyl counterpart. nih.gov The process of N-deethylation would yield acetaldehyde (B116499) and the corresponding secondary amine, whereas demethylation produces formaldehyde. nih.gov

Interactive Data Table: Comparison of N-Ethyl and N-Methyl Analogues

| Feature | This compound | N-Methyl-N-piperidin-3-ylmethyl-acetamide |

| Molecular Formula | C10H20N2O | C9H18N2O guidechem.com |

| Molecular Weight | 184.28 g/mol | 170.25 g/mol guidechem.com |

| N-Alkyl Group | Ethyl | Methyl guidechem.com |

| Relative Lipophilicity | Higher | Lower |

| Relative Steric Hindrance | Higher | Lower |

| Primary Metabolic Pathway | N-deethylation | N-demethylation |

Removing the ethyl group from the acetamide nitrogen gives N-(piperidin-3-ylmethyl)acetamide, a secondary amide. This change introduces a hydrogen bond donor, which significantly alters the molecule's properties.

Key Differences:

Hydrogen Bonding: N-(piperidin-3-ylmethyl)acetamide possesses an N-H bond, allowing it to act as a hydrogen bond donor. This compound, being a tertiary amide, can only act as a hydrogen bond acceptor at the carbonyl oxygen and the piperidine nitrogen. This difference in hydrogen bonding capability can drastically affect solubility in protic solvents and interactions with biological macromolecules.

Polarity and Lipophilicity: The presence of the N-H group generally increases the polarity and reduces the lipophilicity compared to its N-alkylated counterparts.

Conformational Isomerism: Secondary amides can exist as cis and trans isomers due to the rotational barrier of the C-N bond. The trans conformation is usually favored. In tertiary amides like the N-ethyl analogue, the energy barrier for rotation is also present, but the lack of an N-H proton changes the electronic and steric environment. nih.gov

Interactive Data Table: Comparison of N-Ethyl and N-H Analogues

| Feature | This compound | N-(piperidin-3-ylmethyl)acetamide |

| Molecular Formula | C10H20N2O | C8H16N2O nih.gov |

| Molecular Weight | 184.28 g/mol | 156.23 g/mol |

| Amide Type | Tertiary | Secondary |

| Hydrogen Bond Donor | No | Yes |

| Relative Polarity | Lower | Higher |

| Relative Lipophilicity | Higher | Lower |

Key Differences:

Symmetry: The 4-substituted isomer possesses a plane of symmetry when the piperidine ring is in a chair conformation, assuming the N-substituent does not break it. The 3-substituted isomer is chiral and will exist as a pair of enantiomers (R and S). The synthesis of a 3-substituted piperidine from achiral precursors will result in a racemic mixture. nih.gov

Conformational Effects: In a chair conformation, a substituent at the 3-position can be either axial or equatorial, leading to different spatial arrangements. A substituent at the 4-position can also be axial or equatorial, but its spatial relationship to the ring nitrogen is fixed. Structure-activity relationship studies on various piperidine derivatives have shown that the substitution position significantly impacts biological activity, with 3-substituted compounds often having different pharmacological profiles than their 4-substituted counterparts. mdpi.comajchem-a.com For instance, in some classes of compounds, 3-substitution is preferred for certain receptor interactions over 4-substitution. mdpi.com

Pharmacological Activity: The spatial orientation of the functional groups is critical for receptor binding. The distance and vector between the piperidine nitrogen and the acetamide group are different in the 3- and 4-isomers, which would lead to different binding affinities and selectivities for biological targets. nih.govacs.org

Interactive Data Table: Comparison of 3- and 4-Positional Isomers

| Feature | This compound | N-Ethyl-N-piperidin-4-ylmethyl-acetamide |

| Substitution Position | 3-position | 4-position |

| Chirality | Chiral (exists as R and S enantiomers) | Achiral |

| Symmetry | Asymmetric | Potential for a plane of symmetry |

| Spatial Arrangement | Different geometric relationship between the nitrogen and the side chain | Fixed geometric relationship between the nitrogen and the side chain |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted piperidines is a mature field, yet there remains a continuous drive towards more sustainable and efficient methods. nih.gov Future research in this area for N-Ethyl-N-piperidin-3-ylmethyl-acetamide could focus on several key aspects:

Green Chemistry Approaches: Traditional multi-step syntheses of piperidine (B6355638) derivatives often involve hazardous reagents and generate significant waste. Future methodologies will likely prioritize the use of environmentally benign solvents (such as water), catalysts, and starting materials. nih.govacgpubs.org The development of one-pot or tandem reactions that minimize purification steps and improve atom economy will be a significant focus. ajchem-a.com

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research into late-stage C-H functionalization of the piperidine ring or the N-alkyl substituents of this compound could provide rapid access to a diverse range of analogues.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could enable more efficient and on-demand production.

Biocatalysis: The use of enzymes to catalyze specific transformations offers unparalleled selectivity and mild reaction conditions. Exploring enzymatic routes for the synthesis or modification of this compound could lead to highly enantiopure products.

Recent advances in the synthesis of piperidine analogs have highlighted the use of metal-catalyzed reactions, such as gold-catalyzed annulation and palladium-catalyzed oxidative amination, to construct the piperidine ring with high stereoselectivity. nih.govajchem-a.commdpi.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and dynamics of this compound is crucial for elucidating its properties and potential functions. While standard spectroscopic techniques like 1D NMR and mass spectrometry provide basic structural information, advanced methods can offer deeper insights. researchgate.netmdpi.com

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for unambiguously assigning proton and carbon signals and for determining the conformation of the piperidine ring and its substituents. ipb.pt For a molecule like this compound, NOESY experiments could reveal through-space interactions, providing critical information about its preferred 3D structure in solution.

Vibrational Spectroscopy: Advanced vibrational spectroscopy techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), could be employed to study the molecule's interaction with surfaces or biological macromolecules with high sensitivity. numberanalytics.com

Chiroptical Spectroscopy: If chiral variants of this compound are synthesized, techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) will be essential for determining their absolute stereochemistry.

Computational Spectroscopy: The integration of quantum mechanical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data can provide a powerful tool for structural elucidation and for predicting spectroscopic properties. mdpi.comnumberanalytics.com

Table 1: Advanced Spectroscopic Techniques for Structural Elucidation

| Technique | Information Gained | Relevance for this compound |

|---|---|---|